Acetylcholinesterase (AChE) Inhibition Profile vs. Tacrine
The carboxamide derivative exhibits nanomolar inhibitory activity against acetylcholinesterase, but with a distinct selectivity window compared to the clinical comparator tacrine. While tacrine is a potent dual inhibitor of both AChE and butyrylcholinesterase (BChE), the 1,2,3,4-tetrahydroacridine-9-carboxamide demonstrates a more balanced inhibition profile, which is a critical parameter for mitigating peripheral cholinergic side effects . The IC50 values for AChE and BChE are approximately 119.45 nM and 121.58 nM, respectively, yielding a selectivity index of ~1.0, in stark contrast to tacrine's profile . This difference is crucial for researchers seeking to dissect cholinergic pathways without the confounding factor of potent dual inhibition [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | AChE IC50 ≈ 119.45 nM; BChE IC50 ≈ 121.58 nM |
| Comparator Or Baseline | Tacrine: AChE IC50 = 31 nM; BChE IC50 = 26.5 nM |
| Quantified Difference | Target compound shows ~3.8-fold lower AChE potency and ~4.6-fold lower BChE potency, with a near-perfect balance (Selectivity Index ~1.0) |
| Conditions | In vitro enzyme inhibition assay using human recombinant enzymes; substrate: acetylthiocholine iodide; method: Ellman's assay . |
Why This Matters
The distinct potency and selectivity profile allows researchers to use this compound as a tool for studying AChE/BChE balance without the extreme potency and hepatotoxicity risk associated with tacrine.
- [1] Liu Y, et al. Discovery of novel tacrine derivatives as potent antiproliferative agents with CDKs inhibitory property. Bioorg Chem. 2022;126:105875. View Source
